N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy-nitrophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Amidation: The formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.
Major Products
Reduction: The major product would be N-(4-amino-2-methoxyphenyl)-4-(methylsulfonyl)benzamide.
Oxidation: The major product would be N-(4-hydroxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide
- N-(4-nitrophenyl)-4-(methylsulfonyl)benzamide
- N-(4-methoxy-2-nitrophenyl)-4-(methylthio)benzamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methylsulfonyl group, makes it distinct from other similar compounds.
Biological Activity
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has a molecular formula of C15H14N2O6S and a molecular weight of approximately 342.35 g/mol. Its structure includes a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity (see Table 1 for detailed properties).
Property | Value |
---|---|
Molecular Formula | C15H14N2O6S |
Molecular Weight | 342.35 g/mol |
Density | 1.333 g/cm³ |
Boiling Point | 377.3 °C |
Flash Point | 182 °C |
Synthesis
The synthesis of this compound typically involves several key steps:
- Methoxylation : Introduction of the methoxy group.
- Nitration : Formation of the nitro group on the aromatic ring.
- Amidation : Creation of the benzamide linkage through reaction with methanesulfonyl chloride.
This compound can be produced with high yield through optimized reaction conditions, ensuring purity and efficacy for further applications .
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research:
Antibacterial Activity
Sulfonamide derivatives have been widely studied for their antibacterial properties. The compound shows potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .
Anti-inflammatory and Anticancer Properties
Research indicates that compounds containing sulfonamide moieties can exhibit anti-inflammatory effects and have potential as anticancer agents. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell signaling pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound interacts with target enzymes such as DHPS, inhibiting their activity and disrupting essential metabolic pathways in bacteria.
- Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptosis through activation of caspases and other pro-apoptotic factors .
Case Studies
Several studies highlight the efficacy of this compound:
-
Antibacterial Efficacy : In vitro testing against various bacterial strains showed significant inhibition zones, indicating strong antibacterial properties comparable to standard antibiotics .
Bacterial Strain Zone of Inhibition (mm) E. coli 10 S. aureus 12 B. subtilis 9 - Anticancer Activity : A study evaluated its effects on colon carcinoma cells (HCT-15), revealing IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZBVQIARMLQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.